molecular formula C17H19ClN2OS2 B12688167 1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride CAS No. 112022-25-0

1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride

Katalognummer: B12688167
CAS-Nummer: 112022-25-0
Molekulargewicht: 366.9 g/mol
InChI-Schlüssel: BVGIIFWXKSGLHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride is a chemical compound with a complex structure that includes a thianthrene ring system and a dimethylaminoethyl group

Vorbereitungsmethoden

The synthesis of 1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride typically involves multiple steps, starting with the formation of the thianthrene ring system. This can be achieved through cyclization reactions involving sulfur-containing precursors. The dimethylaminoethyl group is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Analyse Chemischer Reaktionen

1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Thianthrenecarboxamide, N-(2-(dimethylamino)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:

    Thianthrene derivatives: Compounds with similar ring structures but different functional groups.

    Dimethylaminoethyl derivatives: Compounds with the same side chain but different core structures. The uniqueness of this compound lies in its combination of the thianthrene ring system and the dimethylaminoethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

112022-25-0

Molekularformel

C17H19ClN2OS2

Molekulargewicht

366.9 g/mol

IUPAC-Name

N-[2-(dimethylamino)ethyl]thianthrene-1-carboxamide;hydrochloride

InChI

InChI=1S/C17H18N2OS2.ClH/c1-19(2)11-10-18-17(20)12-6-5-9-15-16(12)22-14-8-4-3-7-13(14)21-15;/h3-9H,10-11H2,1-2H3,(H,18,20);1H

InChI-Schlüssel

BVGIIFWXKSGLHK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3S2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.